molecular formula C13H14ClN3O3S B2738268 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1396886-97-7

2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2738268
CAS RN: 1396886-97-7
M. Wt: 327.78
InChI Key: DGQIHNZHYNGDQE-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods to synthesize a series of compounds, including 1,3,4-oxadiazole derivatives, through various chemical reactions. These compounds are characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structures. The synthesis involves the conversion of aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives through reactions with specific reagents in controlled conditions (Rehman et al., 2013).

Biological Screening

The synthesized compounds undergo biological screening to evaluate their activity against various enzymes and microorganisms. For instance, some derivatives have been tested for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing potential as enzyme inhibitors. This indicates their relevance in studying diseases where these enzymes are implicated (Rehman et al., 2013).

Antimicrobial Activity

Certain derivatives demonstrate antimicrobial activity against a range of bacteria, mycobacteria, and fungi. For example, compounds related to the original chemical structure have shown significant activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. This suggests their potential use in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Properties

In research focusing on cancer, novel derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. These studies aim to identify compounds with potent anticancer activities, highlighting the significance of these derivatives in cancer research and potential therapeutic applications (Vinayak et al., 2014).

Enzyme Inhibition and Anti-inflammatory Studies

Other studies have explored the enzyme inhibitory and anti-inflammatory properties of these derivatives. Compounds have been identified with promising inhibitory effects on enzymes like α-glucosidase, indicating their potential in managing diseases related to enzyme dysregulation. Additionally, some derivatives exhibit anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs (Basra et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-21-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIHNZHYNGDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

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